Cas no 110637-57-5 ((2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)

(2S)-6-Amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid is a chiral amino acid derivative featuring a protected amine group and an allyloxycarbonyl (Alloc) carbamate functionality. The (2S)-configuration ensures stereochemical precision, making it valuable in peptide synthesis and asymmetric catalysis. The Alloc group serves as a versatile protecting group, readily removable under mild conditions using palladium catalysts, enabling selective deprotection in multi-step reactions. Its bifunctional structure—combining a free carboxylate and a protected amine—facilitates controlled incorporation into complex molecular architectures. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where orthogonality and mild deprotection are critical. Its stability under standard handling conditions further enhances its utility in synthetic applications.
(2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid structure
110637-57-5 structure
Product name:(2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid
CAS No:110637-57-5
MF:C10H18N2O4
Molecular Weight:230.260922908783
CID:6267861
PubChem ID:13968714

(2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid
    • SCHEMBL287192
    • EN300-11962007
    • 110637-57-5
    • allyloxycarbonyllysine
    • (2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
    • インチ: 1S/C10H18N2O4/c1-2-7-16-10(15)12-8(9(13)14)5-3-4-6-11/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m0/s1
    • InChIKey: ZZAADQDVBLTFKF-QMMMGPOBSA-N
    • SMILES: OC([C@H](CCCCN)NC(=O)OCC=C)=O

計算された属性

  • 精确分子量: 230.12665706g/mol
  • 同位素质量: 230.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 9
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.9
  • トポロジー分子極性表面積: 102Ų

(2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-11962007-50mg
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
50mg
$707.0 2023-10-03
Enamine
EN300-11962007-2500mg
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
2500mg
$1650.0 2023-10-03
Enamine
EN300-11962007-5000mg
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
5000mg
$2443.0 2023-10-03
Enamine
EN300-11962007-0.05g
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
0.05g
$323.0 2023-05-24
Enamine
EN300-11962007-0.1g
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
0.1g
$339.0 2023-05-24
Enamine
EN300-11962007-0.25g
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
0.25g
$354.0 2023-05-24
Enamine
EN300-11962007-10.0g
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
10g
$1654.0 2023-05-24
Enamine
EN300-11962007-0.5g
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
0.5g
$370.0 2023-05-24
Enamine
EN300-11962007-10000mg
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
10000mg
$3622.0 2023-10-03
Enamine
EN300-11962007-100mg
(2S)-6-amino-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
110637-57-5
100mg
$741.0 2023-10-03

(2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 関連文献

(2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acidに関する追加情報

Introduction to (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic Acid (CAS No. 110637-57-5)

The compound (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid, identified by its CAS number 110637-57-5, is a sophisticated organic molecule with significant implications in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its chiral center and complex functional groups, has garnered attention for its potential applications in drug development and synthetic biology. The detailed structure of this molecule, featuring an amino group, a carboxylic acid moiety, and an ester linkage, positions it as a versatile intermediate in the synthesis of more complex biomolecules.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for enantiomerically pure compounds due to their enhanced efficacy and reduced side effects. The stereochemistry of (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid makes it a valuable building block for the synthesis of chiral drugs. Researchers have been exploring its utility in the development of novel therapeutic agents targeting various diseases, including metabolic disorders and inflammatory conditions. The presence of multiple reactive sites in this molecule allows for diverse chemical modifications, enabling the creation of derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its role in peptide mimetics and peptidomimetic drug design. Peptides have long been recognized for their therapeutic potential, but their clinical use is often limited by issues such as poor stability, rapid degradation, and immunogenicity. By leveraging the structural features of (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid, scientists can develop peptidomimetics that mimic the bioactivity of natural peptides while overcoming their inherent limitations. These peptidomimetics have shown promise in preclinical studies as inhibitors of protein-protein interactions and as modulators of signaling pathways involved in disease progression.

The ester group in (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid also serves as a critical functional handle for further chemical transformations. This moiety can be hydrolyzed to yield a free carboxylic acid group, which can then be used to form amide bonds or to attach other functional groups via esterification reactions. Such modifications are essential for the synthesis of more complex molecules, including protein therapeutics and vaccine candidates. The ability to precisely control these reactions makes this compound an invaluable tool in synthetic organic chemistry.

Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the interactions between (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid and biological targets. These computational studies have revealed that the compound can bind to specific receptors and enzymes with high affinity, suggesting its potential as a lead compound for drug discovery. By integrating experimental data with computational predictions, researchers can accelerate the process of identifying promising drug candidates and optimize their pharmacokinetic properties.

In addition to its pharmaceutical applications, this compound has shown potential in materials science and biotechnology. Its unique structural features make it suitable for use as a chiral auxiliary in asymmetric synthesis, where it can facilitate the production of enantiomerically pure compounds with high yield and selectivity. Furthermore, the biodegradability of (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid makes it an environmentally friendly alternative to synthetic polymers in certain applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as catalytic asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These methods not only enhance the efficiency of production but also minimize waste generation, aligning with the principles of green chemistry.

As research continues to uncover new applications for (2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid, its significance in both academic and industrial settings is likely to grow. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into tangible benefits for patients worldwide. The ongoing development of novel synthetic strategies and computational tools will further expand the potential uses of this versatile compound.

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